2,2-Bis(4-chlorophenyl)ethanamine
Description
Properties
Molecular Formula |
C14H13Cl2N |
|---|---|
Molecular Weight |
266.2 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C14H13Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2 |
InChI Key |
KDDFOSJQPZKUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)
- Structural Differences : DDT contains a trichloroethane core instead of an ethanamine group.
- Properties: Higher environmental persistence due to stable C–Cl bonds . Known for bioaccumulation and endocrine disruption .
- Applications: Historically used as an insecticide, now banned in most countries .
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (DDD)
- Structural Differences : Replaces one chlorine in DDT’s trichloroethane group with hydrogen.
- Properties :
- Applications : Degradation byproduct of DDT .
Chlorinated Ethanamine Derivatives
2-(4-Chlorophenyl)ethanamine
- Structural Differences : Single para-chlorophenyl group.
- Properties :
- Applications: Potential precursor in neurotransmitter analogs or pharmaceutical synthesis .
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
- Structural Differences : Two amine groups instead of one.
- Properties :
- Applications : Likely used in polymer or ligand synthesis .
Positional Isomers and Substituted Derivatives
2-(3,4-Dichlorophenyl)ethanamine
- Structural Differences : Chlorine at 3,4-positions vs. para-positions.
- Properties: Altered electronic effects due to ortho/para-directing substituents . Potential differences in receptor binding affinity in biological systems.
2-(2,6-Dichlorophenyl)ethanamine
- Structural Differences : Chlorine at 2,6-positions.
Functionalized Ethanamines
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
N-Benzyl-2-(4-bromophenyl)ethanamine
- Structural Differences : Bromine substitution and benzyl group.
- Properties :
- Applications : Intermediate in antiviral or anticancer agent synthesis .
Research Findings and Implications
- Environmental Impact : Unlike DDT, this compound lacks the trichloroethane group, suggesting lower persistence .
- Reactivity : The ethanamine group enables nucleophilic reactions (e.g., alkylation, acylation), contrasting with DDT’s inertness .
- Toxicity: No direct data available, but structural analogs like dichlorophenyl ethanamines show moderate acute toxicity, requiring careful handling .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2,2-Bis(4-chlorophenyl)ethanamine with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 4-chlorobenzene with ethylene derivatives, followed by amination. Key steps include:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the amine during synthesis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via -NMR (δ 2.8–3.2 ppm for NH protons) and LC-MS (m/z 281.1 [M+H]) .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (e.g., Newcrom R1).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Validation : Spike-and-recovery experiments in plasma (recovery >85%) and limit of detection (LOD) of 0.1 µg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound derivatives?
- Methodological Answer : Compare analogs via:
-
Antimicrobial Assays : Fluorinated derivatives (e.g., 6-fluoro substitution) show enhanced antibiofilm activity against MRSA (MIC reduction from 32 µg/mL to 8 µg/mL) .
-
Toxicity Screening : In vitro cytotoxicity (IC) in HepG2 cells using MTT assays. Chlorinated analogs exhibit higher cytotoxicity than brominated counterparts .
Compound Substituent Bioactivity (vs. MRSA) Cytotoxicity (IC, µM) This compound Cl MIC = 32 µg/mL 45 ± 3.2 Fluorinated analog F MIC = 8 µg/mL 28 ± 2.1
Q. What experimental strategies resolve contradictions in reported neurotoxic effects of chlorinated ethanamine derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from epidemiological studies (e.g., prenatal DDE exposure linked to communication delays in girls, OR = 1.8 [1.2–2.7]) .
- Mechanistic Studies : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (JC-1 staining for membrane potential) and oxidative stress (ROS assays) .
- Metabolite Profiling : Identify neurotoxic metabolites (e.g., 4-chlorophenylacetic acid) via LC-HRMS in rodent brain homogenates .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
